molecular formula C25H23N5O6 B4325730 ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE

ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE

Cat. No.: B4325730
M. Wt: 489.5 g/mol
InChI Key: PYCIGVVTXKECOO-UHFFFAOYSA-N
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Description

Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]amino}-6-hydroxy-4-methyl-7-oxopteridin-8(7H)-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Esterification: The reaction of an alcohol with a carboxylic acid to form an ester.

    Amidation: The reaction of an amine with a carboxylic acid derivative to form an amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]amino}-6-hydroxy-4-methyl-7-oxopteridin-8(7H)-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]amino}-6-hydroxy-4-methyl-7-oxopteridin-8(7H)-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]amino}-6-hydroxy-4-methyl-7-oxopteridin-8(7H)-yl]benzoate can be compared with similar compounds such as:

    Ethylhexyl triazone: A compound with similar structural features but different functional groups.

    4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester: Another ester with a different core structure.

Properties

IUPAC Name

ethyl 4-[[8-(4-ethoxycarbonylphenyl)-4-methyl-6,7-dioxo-5H-pteridin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6/c1-4-35-23(33)15-6-10-17(11-7-15)27-25-26-14(3)19-20(29-25)30(22(32)21(31)28-19)18-12-8-16(9-13-18)24(34)36-5-2/h6-13H,4-5H2,1-3H3,(H,28,31)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCIGVVTXKECOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C(=O)C(=O)N3)C4=CC=C(C=C4)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE
Reactant of Route 2
ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE
Reactant of Route 5
ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE
Reactant of Route 6
ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE

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